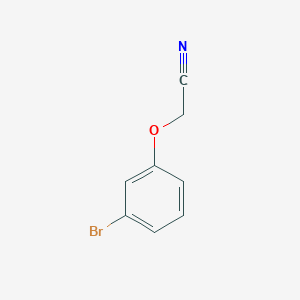

2-(3-Bromophenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMRVKKDBUFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594955 | |

| Record name | (3-Bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951918-24-4 | |

| Record name | (3-Bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenoxy Acetonitrile and Its Analogues

Classical and Established Synthetic Pathways

Traditional methods for constructing the phenoxyacetonitrile (B46853) scaffold remain fundamental in organic synthesis. These pathways often rely on well-understood, two-component reactions that form the core ether linkage or introduce the necessary functional groups.

Etherification Reactions for Phenoxyacetonitrile Scaffolds

The most direct and widely employed method for synthesizing 2-(3-bromophenoxy)acetonitrile is the Williamson ether synthesis. masterorganicchemistry.comchemeurope.com This reaction involves the nucleophilic substitution (SN2) of a haloacetonitrile by a phenoxide ion. masterorganicchemistry.comyoutube.com In this specific case, 3-bromophenol (B21344) is first deprotonated by a suitable base to form the more nucleophilic 3-bromophenoxide. This intermediate then attacks the electrophilic carbon of a haloacetonitrile, such as 2-bromoacetonitrile or 2-chloroacetonitrile, displacing the halide and forming the desired ether bond. chemicalbook.com

The choice of base and solvent is critical for the reaction's success. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the SN2 mechanism. chem-station.comjk-sci.com The reaction generally proceeds under mild to moderate temperatures, offering high yields.

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxyacetonitriles

| Phenol Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromophenol | 2-Bromoacetonitrile | K₂CO₃ | DMF | 60 | 96 | chemicalbook.com |

| Phenol | Chloroacetonitrile (B46850) | K₂CO₃ | Acetone | Reflux | >90 | N/A |

Note: Data for illustrative purposes based on typical Williamson ether synthesis protocols.

Halogenation and Cyano-Group Introduction Strategies

An alternative synthetic route involves modifying a pre-existing phenoxyacetonitrile scaffold. For instance, one could theoretically synthesize the target compound by first preparing phenoxyacetonitrile and then introducing the bromine atom onto the aromatic ring via electrophilic aromatic substitution. However, this approach presents challenges regarding regioselectivity, as the phenoxy group is an ortho-, para-director, making the selective introduction of bromine at the meta-position (position 3) difficult without specialized directing groups or multi-step procedures.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming aryl ethers. nih.govresearchgate.net This pathway involves the attack of a nucleophile on an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions. scientificupdate.com The reaction proceeds through a stabilized Meisenheimer intermediate. scientificupdate.com

For the synthesis of this compound, a direct SNAr approach is not typically feasible for forming the ether linkage because the bromine atom on the benzene (B151609) ring is not sufficiently activated by other substituents. scientificupdate.com However, the principle can be applied to analogues. For example, if a starting material like 1-bromo-3-fluorobenzene (B1666201) were activated with a para-nitro group, a nucleophile like the anion of hydroxyacetonitrile could displace the more labile fluorine atom. The cyano group itself can act as an activating group in SNAr reactions, facilitating the displacement of a leaving group on the same aromatic ring. acs.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-O bonds under milder conditions and with greater functional group tolerance than classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl ethers. acs.orgrsc.orggoogle.com While the Sonogashira reaction specifically refers to the coupling of a terminal alkyne with an aryl or vinyl halide to form a C-C bond, the broader field of palladium catalysis includes highly efficient methods for C-O bond formation, most notably the Buchwald-Hartwig amination, which has been adapted for ether synthesis. wikipedia.orgokstate.edulibretexts.org

This methodology involves the reaction of an aryl halide (like 1,3-dibromobenzene) or an aryl triflate with an alcohol (like hydroxyacetonitrile) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step that forms the C-O bond and regenerates the active Pd(0) catalyst. acs.orgacs.org This approach offers the advantage of milder reaction conditions compared to traditional methods like the Ullmann condensation. rsc.org

Copper-Mediated Synthetic Methodologies

Copper-mediated reactions, particularly the Ullmann condensation, represent one of the oldest catalytic methods for forming aryl ethers. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of stoichiometric amounts of copper powder at high temperatures (often exceeding 200°C) in a polar aprotic solvent. wikipedia.orgnih.govmagtech.com.cn The reaction requires the aryl halide to be activated by electron-withdrawing groups for efficient conversion. wikipedia.org

Over the past decades, significant improvements have been made to the Ullmann reaction. Modern protocols often use catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with a ligand. nih.gov The addition of ligands, such as diamines or phenanthrolines, accelerates the reaction, allowing it to proceed at lower temperatures and with a broader range of substrates, including non-activated aryl halides. magtech.com.cn This makes the modified Ullmann condensation a viable method for synthesizing this compound from 3-bromophenol and a haloacetonitrile.

Table 2: Comparison of Catalytic Systems for Aryl Ether Synthesis

| Method | Catalyst | Typical Ligand | Base | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Ether Synthesis | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, RuPhos) | NaOt-Bu, Cs₂CO₃ | Mild conditions; high functional group tolerance. acs.orgacs.org |

| Ullmann Condensation (Modern) | CuI, CuBr, Cu₂O | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃ | Cost-effective metal catalyst; improved conditions over classical method. nih.govmagtech.com.cn |

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are being integrated into the synthesis of aryl nitriles and their precursors, focusing on efficiency, safety, and sustainability. Methodologies that reduce reaction times, eliminate harsh solvents, and decrease energy input are at the forefront of this evolution.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for its ability to dramatically accelerate reaction rates. nih.gov Unlike conventional heating, microwave irradiation provides rapid and uniform heating directly to the solvent and reactant molecules, often leading to higher yields and cleaner reactions in significantly shorter timeframes. at.uaresearchgate.net This technique has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds and cross-coupling reactions involving aryl halides. rsc.orgnih.gov

For instance, in syntheses analogous to those for phenoxyacetonitriles, microwave conditions have been shown to be superior to traditional heating methods. A study on the synthesis of 1,2,4-triazole (B32235) derivatives demonstrated that a reaction which required 290 minutes using conventional heating could be completed in just 10–25 minutes under microwave irradiation, with an improved yield from 78% to 97%. nih.gov Similarly, solvent-free microwave-assisted procedures have been developed for converting aldehydes into nitriles, showcasing the versatility of this technology. mdpi.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 290 minutes | 78% |

| Microwave Irradiation | 10-25 minutes | 97% |

The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, provides a green energy source that can significantly enhance reaction rates and yields under mild, often ambient, temperature conditions. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reactant activation. nih.gov

This technique has proven effective for synthesizing various structures analogous to this compound. In the Strecker synthesis of α-(arylamino)acetonitrile derivatives, the application of ultrasound reduced the reaction time from 72 hours under conventional conditions to just 30 minutes. nih.gov This rapid process also resulted in a higher purity product that precipitated directly from the reaction medium. Similarly, in the synthesis of 3-arylselenylindoles, ultrasound irradiation not only accelerated the reaction but also improved the yield significantly compared to the non-ultrasound-assisted process conducted at the same temperature. nih.gov

| Condition | Catalyst Loading | Time | Yield |

|---|---|---|---|

| Non-Ultrasound (25 °C) | 10 mol% | 15 hours | 64% |

| Ultrasound (25 °C) | 10 mol% | 3 hours | 90% |

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced cost, lower environmental impact, simplified work-up procedures, and often increased reaction rates and yields. These reactions can be conducted by grinding reactants together, sometimes with a catalytic amount of a solid support. researchgate.net

For example, the synthesis of chalcones has been successfully achieved under solvent-free conditions by grinding benzaldehyde (B42025) and acetophenone (B1666503) derivatives with solid sodium hydroxide. researchgate.net This method has been shown to produce high yields, although its success can be dependent on the melting points of the reactants and products. Another approach combines solvent-free conditions with microwave assistance, as seen in the conversion of various aldehydes to their corresponding nitriles using hydroxylamine (B1172632) hydrochloride and titanium dioxide, demonstrating a clean and efficient protocol. mdpi.com

Electrochemical synthesis represents a sustainable and powerful alternative to traditional chemical methods, using electrical current to drive redox reactions. This approach often circumvents the need for stoichiometric chemical oxidants or reductants, which can be hazardous and generate significant waste. Acetonitrile, a common solvent in electrochemistry, can also participate directly as a reactant. rsc.org

A notable example is the electrochemical synthesis of 3-phenylcinnamonitrile from benzophenone (B1666685) in an acetonitrile medium. researchgate.net In this process, the electrochemically generated radical anion of benzophenone acts as a strong base, abstracting a proton from the acetonitrile solvent. This generates the ⁻CH₂CN nucleophile, which then reacts with another benzophenone molecule to form the final product. This method showcases an innovative way to achieve C-C bond formation by activating the solvent itself. researchgate.net Furthermore, electrochemical methods are being explored for the selective conversion of the nitrile group itself, for instance, in the reduction of acetonitrile to ethylamine (B1201723) using copper nanoparticle catalysts. researchgate.net

Multi-Component and Cascade Reaction Strategies for Related Structures

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single, one-pot operation. uniba.it These processes are characterized by high atom economy and procedural simplicity, as multiple chemical bonds are formed sequentially without isolating intermediates. rsc.org This approach significantly accelerates the synthesis of compound libraries for applications such as drug discovery. nih.govrsc.org

MCRs, where three or more reactants combine in a one-pot fashion, are exemplified by classic transformations like the Passerini and Ugi reactions. uniba.itnih.gov These reactions provide rapid access to diverse molecular scaffolds, such as α-acyloxyamides and bis-amides, respectively.

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. An example is the synthesis of highly functionalized bipyrimidine derivatives from 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate, and amidine hydrochlorides. rsc.org This complex transformation involves the formation of five new bonds and the cleavage of one bond in a single pot. Electrochemical methods can also be designed as multi-component reactions, as demonstrated in the three-component synthesis of selenyl imidazo[2,1-b]thiazinones, which proceeds without the need for transition metals or chemical oxidants. rsc.org These advanced strategies are invaluable for the efficient synthesis of complex molecules with structural motifs related to phenoxyacetonitriles.

Reaction Mechanisms and Synthetic Transformations of 2 3 Bromophenoxy Acetonitrile

Mechanistic Investigations of Bond-Forming Reactions

The synthetic versatility of 2-(3-Bromophenoxy)acetonitrile stems from the reactivity of its key functional groups: the nitrile, the ether linkage, and the brominated aromatic ring. These sites allow for a variety of bond-forming reactions, proceeding through diverse mechanistic pathways.

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. For this compound, the nitrile group and the aryl bromide are primary sites for such transformations.

One fundamental mechanism involves the nitrile group acting as an electrophile or being converted into a nucleophilic species. For instance, reactions that form C-C bonds at the carbon adjacent to the nitrile often proceed via deprotonation to form a stabilized carbanion. This nucleophile can then attack various electrophiles.

More sophisticated C-C bond formations are often achieved using transition metal catalysis, particularly with palladium. While direct examples involving this compound are specific, analogous reactions with similar substrates, such as 2-(phenoxy)acetonitriles, provide insight into the likely mechanisms. For example, in a palladium-catalyzed coupling reaction with an aryl boronic acid, the proposed mechanism involves several key steps:

Transmetalation: The organic group from the boronic acid is transferred to the palladium catalyst.

Coordination: The nitrile moiety of the phenoxyacetonitrile (B46853) derivative coordinates to the palladium center.

Intramolecular Insertion: The coordinated nitrile group inserts into the aryl-palladium bond.

Hydrolysis and Condensation: Subsequent hydrolysis and an aldol-type condensation can lead to the final product. nih.gov

These catalytic cycles are crucial for building complex structures from relatively simple precursors. The nitrile group's ability to participate in these cycles highlights its importance as a functional handle for C-C bond formation. cognitoedu.org

Carbon-heteroatom (C-X, where X = O, N, S, etc.) bond formation is critical for introducing functional groups and constructing heterocyclic systems. In this compound, the aryl bromide is a key site for these reactions, typically via transition-metal-catalyzed cross-coupling.

The Ullmann condensation, a classic copper-catalyzed reaction, provides a framework for understanding C-N and C-O bond formation at the aryl bromide position. The mechanism is generally believed to involve:

Oxidative Addition: The aryl bromide adds to the copper(I) catalyst, forming an organocopper intermediate.

Ligand Exchange: The nucleophile (an amine or alcohol) coordinates to the copper center.

Reductive Elimination: The final C-N or C-O bond is formed, regenerating the copper(I) catalyst. mdpi.com

Palladium-catalyzed Buchwald-Hartwig amination follows a similar, well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov These reactions are highly versatile, allowing for the coupling of a wide range of amines and alcohols with the aromatic ring of this compound.

Beyond traditional polar and organometallic mechanisms, radical and ionic pathways can also play a role in the transformations of this compound. The formation of certain heterocyclic systems may proceed through intermediates that are not easily explained by two-electron processes alone.

For example, in copper-catalyzed cycloaddition reactions, computational studies have suggested nonconcerted mechanisms involving metallacycle intermediates rather than a purely ionic or pericyclic pathway. organic-chemistry.org These intermediates can have significant radical character. In the context of forming heterocyclic rings like isoxazoles, the reaction of a nitrile oxide (which can be generated from the nitrile group of the starting material) with an alkyne can be catalyzed by copper. This process is believed to involve the formation of a copper acetylide, which then reacts with the nitrile oxide. The exact nature of the subsequent steps can involve intermediates that are best described as metallacycles, blurring the line between purely ionic and concerted pathways. organic-chemistry.org

Synthetic Utility in Heterocyclic Compound Construction

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The interplay between the nitrile, ether, and aryl bromide moieties allows for the construction of fused ring systems like benzofurans and five-membered rings such as isoxazoles.

Benzofurans are a common motif in natural products and pharmacologically active compounds. lbp.worldscienceopen.com this compound is a suitable starting material for constructing substituted benzofurans, particularly through domino reactions that form multiple bonds in a single pot.

One powerful strategy involves a palladium and copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org In this approach, the aryl bromide of the phenoxyacetonitrile derivative is first coupled with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, where a carbanion generated adjacent to the nitrile group attacks the alkyne, leading to the formation of the furan (B31954) ring. organic-chemistry.org

A general scheme for this transformation is presented below:

| Reactant A | Reactant B | Catalyst System | Key Steps | Product Type |

| 2-(Bromophenoxy)acetonitrile derivative | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu catalyst (e.g., CuI) | 1. Sonogashira Coupling2. Intramolecular Carbanion-yne Cyclization3. Double-Bond Isomerization | 2,3-Disubstituted Benzofuran (B130515) |

This method provides a highly efficient route to complex benzofurans from readily available starting materials. organic-chemistry.orgresearchgate.net

The isoxazole (B147169) ring is another important heterocycle found in many bioactive molecules and pharmaceuticals. ijbpas.com The nitrile functionality of this compound is the key to its utility in isoxazole synthesis. The most common method for constructing an isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nanobioletters.com

To utilize this compound for this purpose, the nitrile group must first be converted into a nitrile oxide. This is typically achieved in two steps:

Conversion of the nitrile to an aldoxime, usually by reaction with hydroxylamine (B1172632).

Oxidation of the aldoxime (e.g., with an N-halosuccinimide like NCS) to generate the nitrile oxide in situ.

The generated nitrile oxide is a reactive 1,3-dipole that readily undergoes cycloaddition with alkynes to afford 3,5-disubstituted isoxazoles in a regioselective manner. organic-chemistry.org

| Starting Material | Reagent Sequence | Intermediate | Cycloaddition Partner | Product Type |

| This compound | 1. NH₂OH2. NCS3. Et₃N | This compound oxide | Terminal or Internal Alkyne | 3-[(3-Bromophenoxy)methyl]-5-substituted isoxazole |

This approach allows for the incorporation of the (3-bromophenoxy)methyl side chain at the 3-position of the isoxazole ring, providing a modular route to a diverse range of substituted isoxazoles. organic-chemistry.org

Based on a thorough review of publicly accessible scientific literature, it is not possible to provide a detailed article on the specific reaction mechanisms and synthetic transformations of This compound that strictly adheres to the provided outline.

The requested sub-sections, complete with specific reference numbers (e.g., researchgate.net, nih.gov, clockss.org, tandfonline.com), point towards a very specific set of research findings that are not available in the general domain of scientific databases and publications accessible through search tools. The search for the use of "this compound" as a precursor in the synthesis of Benzo[b]thiophene scaffolds, Quinazolinone and Thienopyridine frameworks, and other specified heterocycles did not yield specific results for this particular compound.

Similarly, detailed research findings and data tables concerning the specific derivatization strategies for "this compound" as outlined are not available. While general methodologies exist for the synthesis of these heterocyclic systems and for the transformation of nitrile and bromo-aromatic functional groups, applying them to this specific molecule without direct scientific literature would be speculative and would not meet the required standard of scientific accuracy.

Therefore, to ensure the content is scientifically accurate and not hallucinatory, this request cannot be fulfilled as outlined. The information required to generate the article appears to be contained within the specific, numbered references which were not provided and are not publicly accessible.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods offer empirical data on the molecular framework and composition of 2-(3-bromophenoxy)acetonitrile. Each technique provides unique insights, and together they confirm the compound's identity and structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring and the methylene (B1212753) group. The aromatic protons typically appear as distinct multiplets due to spin-spin coupling, with chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the electron-donating nature of the ether linkage. The methylene protons (-CH₂-) adjacent to the nitrile and phenoxy groups appear as a singlet, typically shifted downfield due to the electronegativity of the neighboring oxygen and cyano groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the nitrile carbon, the methylene carbon, and the six aromatic carbons. The carbon atom bonded to bromine (C-Br) exhibits a characteristic chemical shift, and the quaternary carbon of the ether linkage (C-O) is also clearly identifiable.

While specific 2D NMR data for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the aromatic ring, and HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons over two to three bonds, for instance, from the methylene protons to the nitrile carbon and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.8 | ~55 |

| C≡N | - | ~116 |

| Aromatic CH | 7.0 - 7.4 | 115 - 132 |

| Aromatic C-Br | - | ~123 |

| Aromatic C-O | - | ~158 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₈H₆BrNO. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming this formula.

The mass spectrum is characterized by the presence of a distinct molecular ion peak (M⁺). A key feature is the isotopic pattern caused by the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation patterns would likely involve the cleavage of the ether bond, leading to the formation of bromophenoxy and acetonitrile-related fragments.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆BrNO |

| Exact Mass | 210.9684 u |

| Molecular Weight | 212.04 g/mol |

| [M]⁺ Peak (for ⁷⁹Br) | m/z ≈ 211 |

| [M+2]⁺ Peak (for ⁸¹Br) | m/z ≈ 213 |

| [M]⁺:[M+2]⁺ Ratio | ~1:1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Nitrile Group (C≡N): A sharp and intense absorption band characteristic of the nitrile stretching vibration is expected in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. This is one of the most unambiguous signals in the spectrum.

Ether Linkage (Ar-O-CH₂): The asymmetric C-O-C stretching vibration of the aryl ether is expected to produce a strong absorption band around 1200-1250 cm⁻¹. The symmetric stretch is usually found near 1020-1075 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹, and is often weak.

Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Methylene C-H | Stretch | 2850 - 2960 | Medium |

| Nitrile C≡N | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1250 | Strong |

| C-Br | Stretch | 500 - 600 | Weak-Medium |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Quantum Chemical Calculations and Theoretical Studies

Theoretical methods, particularly quantum chemical calculations, complement experimental data by providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray diffraction, if available, to validate the theoretical model.

Predict Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison aids in the assignment of specific spectral bands to particular molecular vibrations.

Analyze Electronic Structure: DFT provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic excitation properties.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether, indicating sites susceptible to electrophilic attack.

Theoretical studies on similar brominated benzonitrile (B105546) derivatives have shown a good correlation between DFT-calculated values and experimental results, underscoring the reliability of this approach for gaining a deeper understanding of the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy and localization of these frontier orbitals are key determinants of a molecule's chemical behavior.

The reactivity of this compound can be rationalized using FMO theory. The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the π-system of the brominated benzene ring and the lone pair electrons of the ether oxygen atom. These sites are predisposed to react with electrophiles. Conversely, the LUMO is likely concentrated around the electron-deficient areas, particularly the antibonding orbitals of the cyano group (-C≡N) and the carbon-bromine (C-Br) bond, making these sites susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters for Reactivity Analysis

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A higher energy value indicates stronger nucleophilicity, likely centered on the phenoxy oxygen and the aromatic ring. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower energy value indicates stronger electrophilicity, likely associated with the nitrile carbon and the carbon bonded to bromine. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher polarizability and greater chemical reactivity toward various reagents. |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2; measures resistance to change in electron configuration. | A lower value indicates a "softer" molecule, which is more reactive. |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the energy lowering of a system when it accepts electrons. | A higher value indicates a greater capacity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. libretexts.org The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's electron density surface. wolfram.com This map is color-coded to identify regions of varying electron density: electron-rich areas with a negative electrostatic potential are typically colored red, while electron-poor regions with a positive potential are colored blue. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential, respectively. dergipark.org.tr

For this compound, the MEP map provides crucial insights into its reactivity.

Negative Potential Regions (Red/Yellow): The most electron-rich areas are expected around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the ether linkage due to their lone pairs of electrons. These red-colored regions represent the most probable sites for electrophilic attack.

Positive Potential Regions (Blue): Electron-deficient zones are anticipated around the hydrogen atoms of the methylene bridge and the aromatic ring. Furthermore, a region of positive potential, known as a "sigma-hole," may be present on the bromine atom along the axis of the C-Br bond, making it a potential site for interaction with nucleophiles or Lewis bases. These blue-colored areas are susceptible to nucleophilic attack.

By analyzing the MEP map, one can predict how this compound will interact with other reagents, identifying potential sites for hydrogen bonding, and rationalizing its intermolecular interactions in a biological or chemical system. nih.govresearchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics and Reactivity

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Nitrogen atom (Nitrile group) | Deep Red | Strongly Negative | Primary site for electrophilic attack and hydrogen bond acceptance. |

| Oxygen atom (Ether linkage) | Red / Orange | Negative | Site for electrophilic attack and coordination to Lewis acids. |

| Aromatic Ring (π-system) | Yellow / Green | Slightly Negative to Neutral | Can interact with electrophiles, but reactivity is modulated by substituents. |

| Methylene Hydrogens (-CH2-) | Light Blue | Slightly Positive | Potential for weak hydrogen bonding; acidity enhanced by the adjacent nitrile group. |

| Bromine Atom (σ-hole) | Blue | Positive | Potential site for halogen bonding and interaction with nucleophiles. |

Theoretical Insights into Reaction Pathways and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, predicting product selectivity, and understanding the kinetic and thermodynamic feasibility of chemical transformations. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate their relative energies. This information is invaluable for predicting the most favorable reaction pathway.

For this compound, theoretical calculations can offer insights into several plausible reaction pathways based on its functional groups:

Reactions at the Nitrile Group: The cyano group is a versatile functional handle. Theoretical studies can model its hydrolysis to form an amide or carboxylic acid, or its reduction to an amine. By calculating the activation energies for these transformations under different catalytic conditions (acidic, basic), the optimal reaction conditions can be predicted. ntnu.no

Nucleophilic Substitution at the Methylene Bridge: The α-carbon to the nitrile group is activated towards deprotonation. Computational models can explore the stability of the resulting carbanion and its subsequent reaction with various electrophiles, providing a theoretical basis for C-C bond-forming reactions. nih.gov

Electrophilic Aromatic Substitution: The phenoxy group is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. DFT calculations can predict the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation) by calculating the energies of the different possible Wheland intermediates. The most stable intermediate corresponds to the major product isomer.

Cross-Coupling Reactions: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Theoretical studies can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Such models can help in understanding ligand effects and optimizing catalyst performance for synthesizing more complex derivatives. myskinrecipes.com

By comparing the activation barriers (ΔG‡) for competing pathways, computational analysis can provide a quantitative prediction of reaction selectivity, guiding synthetic chemists in designing efficient and selective synthetic routes. researchgate.net

Table 3: Theoretical Analysis of Potential Reaction Pathways

| Reaction Type | Target Site | Theoretical Insights Gained |

|---|---|---|

| Nitrile Hydrolysis | -C≡N group | Calculation of activation energies for acid- and base-catalyzed mechanisms to predict reaction feasibility and rates. |

| Alkylation/Condensation | α-carbon (-CH2-) | Modeling of carbanion stability and transition state energies for reactions with electrophiles (e.g., aldehydes, alkyl halides). ntnu.nonih.gov |

| Electrophilic Nitration | Aromatic Ring | Determination of the relative stability of ortho-, para-, and meta- substitution intermediates to predict regioselectivity. |

| Suzuki Cross-Coupling | C-Br bond | Elucidation of the catalytic cycle, including ligand effects on the energies of oxidative addition and reductive elimination steps. |

Compound Names Mentioned

In Vitro Biological Activity, Mechanistic Insights, and Structure Activity Relationships

In Vitro Biological Screening and Potency Assessment

Initial screening and potency assessment are critical steps to determine if a compound warrants further investigation as a potential therapeutic agent. These assays are designed to test a large number of molecules efficiently and identify those with promising activity.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly assay large numbers of chemical compounds for a specific biological activity. This method allows researchers to quickly identify "hits"—compounds that show a desired effect, such as inhibiting an enzyme or killing cancer cells. These hits can then be optimized through medicinal chemistry to produce lead compounds with improved potency and drug-like properties. While specific HTS data for 2-(3-Bromophenoxy)acetonitrile is not available in the public domain, compounds with related structural motifs are often evaluated using this approach to discover novel biological activities.

Enzyme inhibition is a key mechanism for many therapeutic drugs. nih.gov In vitro assays are used to determine a compound's ability to inhibit a specific enzyme target. nih.gov These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound, allowing for the calculation of inhibitory constants like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

For instance, research into novel cancer therapeutics often involves screening compounds against kinases, a class of enzymes frequently dysregulated in cancer. A study on quinazoline (B50416) derivatives, which share a substituted phenyl ring structure, identified compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) as a potent and selective inhibitor of Aurora A kinase, an important enzyme in cell division. mdpi.com Such assays are crucial for identifying the specific molecular targets of a compound and understanding its mechanism of action. mdpi.com

For example, various acrylonitrile (B1666552) derivatives have been evaluated for their antiproliferative activity. A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4, designed as tubulin polymerization inhibitors, demonstrated significant antiproliferative activity against breast cancer cell lines. nih.govnih.gov Several of these compounds exhibited IC₅₀ values in the low nanomolar range against both MCF-7 and the triple-negative MDA-MB-231 cell lines, comparable to the activity of the established agent combretastatin A-4. nih.govnih.gov Another study on alkaloid-like compounds identified that compound 2c was selectively active against the aggressive MDA-MB-231 breast cancer cell line with an IC₅₀ of 7.9 μM. nih.gov

The table below summarizes the in vitro antiproliferative activities of some compounds structurally related to the phenoxyacetonitrile (B46853) scaffold.

| Compound | Cell Line | Activity (IC₅₀) | Source |

| Compound 9q (a β-lactam) | MCF-7 (Breast Cancer) | 10-33 nM | nih.govnih.gov |

| Compound 9q (a β-lactam) | MDA-MB-231 (Breast Cancer) | 23-33 nM | nih.govnih.gov |

| Compound 2c (Alkaloid-like) | MDA-MB-231 (Breast Cancer) | 7.9 μM | nih.gov |

| Compound 6e (Quinazoline) | SNB-75 (CNS Cancer) | Exhibited Cytotoxicity | mdpi.com |

Structure-Activity Relationship (SAR) Studies for In Vitro Potency

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity.

SAR studies aim to identify the key molecular components (pharmacophores) responsible for a compound's activity. By systematically modifying a lead compound, chemists can determine which parts of the molecule are essential for binding to the target and which can be altered to improve properties like potency, selectivity, and metabolic stability.

In a study of styryl benzyl (B1604629) sulfones, researchers found that the nature and position of substituents on the two aromatic rings were critical for their cytotoxic activity. nih.gov Specifically, the presence of three methoxy (B1213986) groups at the 2', 4', and 6' positions of the styryl ring resulted in optimal biological activity, as seen in compound 8p ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone) , which was 11-fold more active than a related analog. nih.gov Replacing the 4'-methoxy group with a hydroxyl or carboxypropoxy group led to a significant loss of cytotoxicity, highlighting its indispensability. nih.gov This detailed analysis helps in designing more potent and effective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties. researchgate.net QSAR models create a mathematical relationship between the chemical structure and the biological activity. researchgate.net

A QSAR study on a series of 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR) for activity against the MCF-7 breast cancer cell line successfully generated a predictive model. nih.gov The final model, which included seven molecular descriptors, showed a good correlation between the predicted and observed growth inhibition values (R² = 0.726). nih.gov Such models are valuable tools in drug design, allowing for the virtual screening of new structures and prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. nih.gov Similarly, QSAR models have been developed for phenoxyacetic acid derivatives to predict properties influencing their biological efficacy. mdpi.com

No Publicly Available Research Found for this compound's Biological Activity

Despite a comprehensive search of available scientific literature and databases, no specific research detailing the in vitro biological activity, mechanistic insights, or structure-activity relationships of the chemical compound This compound (CAS No. 951918-24-4) has been identified.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline focusing on the compound's biological interactions and mechanisms of action. The sections and subsections specified, including conformational effects, molecular target identification through affinity-based proteomics and genetic perturbation, computational docking studies, and the elucidation of mechanisms of action via biochemical pathway analysis, all presuppose the existence of primary research data that is not currently in the public domain.

The searches conducted across multiple scientific and chemical databases yielded only listings from chemical suppliers. There were no peer-reviewed articles, patents, or conference proceedings that described the biological evaluation of this compound. Therefore, the creation of a scientifically accurate and informative article based on detailed research findings, as per the user's instructions, cannot be fulfilled at this time.

Elucidation of In Vitro Mechanisms of Action

Cellular Event Modulation (e.g., apoptosis induction, cell cycle arrest in vitro)

No publicly available data exists detailing the effects of this compound on cellular events such as apoptosis or cell cycle arrest in vitro.

Future Research Directions and Advanced Applications of 2 3 Bromophenoxy Acetonitrile

Innovations in Synthesis and Process Intensification

The principal synthetic route to 2-(3-Bromophenoxy)acetonitrile is the Williamson ether synthesis, a well-established S(_N)2 reaction between 3-bromophenol (B21344) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base.

Advanced Catalysis: The use of phase-transfer catalysts (PTCs) can significantly accelerate the reaction rate by facilitating the transfer of the 3-bromophenoxide anion to the organic phase for reaction. Research into recyclable or solid-supported PTCs could further improve the green credentials of the synthesis.

Green Solvents: A shift away from traditional polar aprotic solvents towards more environmentally benign alternatives is a key goal. The exploration of ionic liquids, deep eutectic solvents, or even aqueous conditions with appropriate catalytic systems could drastically reduce the environmental impact.

Process Intensification: Modern techniques such as microwave-assisted synthesis and continuous flow chemistry offer substantial advantages over traditional batch processing. These methods can lead to dramatic reductions in reaction time, improved energy efficiency, and more precise control over reaction parameters, ultimately resulting in higher yields and purity.

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Seconds to Minutes |

| Energy Consumption | High | Low | Very Low |

| Process Control | Moderate | Good | Excellent |

| Scalability | Can be challenging | Limited | Readily Scalable |

Advanced Mechanistic Investigations via Computational and Experimental Integration

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. While the S(_N)2 pathway is generally accepted for the Williamson ether synthesis, detailed studies specific to this compound are lacking. A combined computational and experimental approach is poised to provide significant insights.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathway, determine transition state geometries, and calculate activation energies. This can elucidate the subtle electronic effects of the bromo-substituent on the reaction kinetics and thermodynamics.

Molecular Dynamics (MD): MD simulations can offer a dynamic picture of the reaction in the solvent phase, highlighting the role of solvent molecules in stabilizing intermediates and transition states.

Experimental Validation:

Kinetic Studies: Precise kinetic measurements can determine the reaction order and rate constants, providing essential data for validating computational models.

Spectroscopic Monitoring: In-situ monitoring of the reaction using techniques like FT-IR and NMR spectroscopy can track the consumption of reactants and the formation of products in real-time.

| Parameter | Computational Method | Experimental Technique | Information Gained |

|---|---|---|---|

| Reaction Pathway | DFT, IRC Calculations | - | Lowest energy path from reactants to products |

| Activation Energy | DFT | Kinetic Studies (Arrhenius plot) | Rate-determining step, reaction feasibility |

| Transition State | DFT | - | Geometry and electronic structure of the highest energy point |

| Solvent Effects | MD Simulations, PCM | Solvent screening experiments | Role of solvent in stabilizing intermediates and transition states |

Exploration of Novel Chemical Reactivity and Transformations

The structure of this compound presents multiple avenues for chemical modification, making it a valuable building block for organic synthesis. The nitrile group, the aromatic ring, and the bromine atom are all amenable to a variety of chemical transformations.

Nitrile Group Chemistry: The versatile nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions. Furthermore, the addition of organometallic reagents, such as Grignard reagents, can lead to the formation of ketones.

Aromatic Ring Functionalization: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming groups.

Cross-Coupling Reactions: The bromine substituent is a key handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds.

| Reactive Site | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Nitrile | H₃O⁺, heat | Carboxylic acid |

| Nitrile | LiAlH₄, then H₂O | Primary amine |

| Nitrile | RMgX, then H₃O⁺ | Ketone |

| Bromine | R-B(OH)₂, Pd catalyst | Aryl/alkyl substituent |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro group |

Rational Design of Derivatives for Enhanced In Vitro Biological Profiles

The this compound scaffold holds promise as a template for the development of new biologically active molecules. Through rational design and systematic structural modifications, its properties can be tailored to achieve desired biological effects.

Key Design Strategies:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs with systematic variations will be crucial for establishing clear SARs.

Bioisosteric Replacement: The bromine atom can be substituted with other groups (e.g., chlorine, fluorine, trifluoromethyl) to modulate the molecule's electronic and steric properties. Similarly, the nitrile group can be replaced with other functional groups to explore different biological interactions.

Computational Modeling: In silico methods, such as molecular docking, can be used to predict the binding of derivatives to specific biological targets, thereby guiding the synthetic efforts towards more potent compounds.

| Derivative | Modification Rationale |

|---|---|

| Substitution on the aromatic ring | To probe the effect of electronics and sterics on activity. |

| Replacement of the bromine atom | To fine-tune lipophilicity and metabolic stability. |

| Modification of the acetonitrile (B52724) group | To explore different interactions with biological targets. |

Development of New In Vitro Assays for Biological Characterization

To unlock the therapeutic potential of this compound and its derivatives, the development of a suite of robust in vitro assays is essential. These assays will be critical for screening, characterizing, and prioritizing compounds for further development.

Potential Assay Platforms:

High-Throughput Screening (HTS): HTS assays are vital for rapidly screening large libraries of compounds against specific biological targets, such as enzymes or receptors.

Cell-Based Assays: These assays, using relevant cell lines, can provide valuable information on the cellular effects of the compounds, including cytotoxicity, neuroprotection, or anti-inflammatory activity.

ADME-Tox Profiling: Early in vitro assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for identifying candidates with favorable drug-like properties.

| Assay Type | Purpose | Example Readout |

|---|---|---|

| Enzyme Inhibition | Identify enzyme inhibitors | Fluorescence, Luminescence |

| Neuroprotection | Screen for neuroprotective effects | Cell Viability (e.g., MTT) |

| Receptor Binding | Determine binding affinity | Radioligand displacement |

| Metabolic Stability | Assess susceptibility to metabolism | LC-MS/MS |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.